2-Chloro-2,4-dimethylpentane

Free Radical Halogenation Reaction Selectivity Synthetic Yield

2-Chloro-2,4-dimethylpentane (CAS 35951-33-8) is a tertiary alkyl chloride with the molecular formula C7H15Cl and a molecular weight of 134.647 g/mol. It is characterized by a chlorine atom attached to a sterically hindered, fully substituted carbon (C2) within a branched pentane backbone.

Molecular Formula C7H15Cl
Molecular Weight 134.65 g/mol
CAS No. 35951-33-8
Cat. No. B15213015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-2,4-dimethylpentane
CAS35951-33-8
Molecular FormulaC7H15Cl
Molecular Weight134.65 g/mol
Structural Identifiers
SMILESCC(C)CC(C)(C)Cl
InChIInChI=1S/C7H15Cl/c1-6(2)5-7(3,4)8/h6H,5H2,1-4H3
InChIKeyDQOHPSPKVODKLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-2,4-dimethylpentane (CAS 35951-33-8): C7H15Cl Alkyl Halide Sourcing and Procurement Guide


2-Chloro-2,4-dimethylpentane (CAS 35951-33-8) is a tertiary alkyl chloride with the molecular formula C7H15Cl and a molecular weight of 134.647 g/mol [1]. It is characterized by a chlorine atom attached to a sterically hindered, fully substituted carbon (C2) within a branched pentane backbone. As a secondary-tertiary alkyl halide, it serves as a key intermediate in organic synthesis, particularly in nucleophilic substitution (SN1) and elimination (E1/E2) reactions, where its distinct reactivity profile is governed by the stability of the resulting carbocation [2]. Its physical properties, including a predicted boiling point of 133.2°C at 760 mmHg and a density of 0.864 g/cm³ , differentiate it from primary and secondary isomeric chloroalkanes, impacting its handling and reaction conditions.

Why Sourcing 2-Chloro-2,4-dimethylpentane Requires Verification Beyond Isomeric Chloroalkanes


Substituting 2-chloro-2,4-dimethylpentane with its structural isomers, such as 1-chloro-2,4-dimethylpentane or 3-chloro-2,4-dimethylpentane, will lead to divergent and unpredictable experimental outcomes. While all isomers share the formula C7H15Cl, the position of the chlorine atom fundamentally alters the molecule's reactivity and physical properties [1]. For instance, the tertiary nature of 2-chloro-2,4-dimethylpentane favors unimolecular substitution (SN1) and elimination pathways through a stable tertiary carbocation intermediate [2]. In contrast, a primary isomer like 1-chloro-2,4-dimethylpentane predominantly undergoes bimolecular substitution (SN2) [2]. Furthermore, the yield and product distribution in synthetic sequences are highly dependent on the starting alkyl halide's specific steric and electronic environment, as demonstrated in comparative free-radical chlorination studies [3]. Therefore, generic procurement based solely on molecular weight or formula will not guarantee the required performance in a specific chemical transformation.

Quantifiable Differentiation of 2-Chloro-2,4-dimethylpentane: Comparative Reactivity and Synthesis Data


Radical Chlorination Selectivity: Yield of 2-Chloro-2,4-dimethylpentane vs. Other Monochlorides

The formation of 2-chloro-2,4-dimethylpentane via free-radical chlorination of the parent hydrocarbon is a classic demonstration of C-H bond reactivity. Experimental data show that when 2,4-dimethylpentane is subjected to chlorination, the product distribution is dictated by the relative reactivity of primary (1°), secondary (2°), and tertiary (3°) hydrogen atoms. The tertiary C-H bond at the C2 position leads to a predicted yield of 34% for the target compound, which is intermediate compared to the primary and secondary monochlorides, but its unique tertiary structure is key for subsequent SN1/E1 reactivity [1]. Gas chromatography analysis of the reaction mixture confirms the presence and relative abundance of all three major isomers [2].

Free Radical Halogenation Reaction Selectivity Synthetic Yield Alkane Chlorination

Thermodynamic Stability: Enthalpy of Formation Compared to Parent Alkene

The standard enthalpy of formation (ΔfH°) and reaction enthalpy (ΔrH°) provide a quantitative measure of a compound's thermodynamic stability. For 2-chloro-2,4-dimethylpentane, the liquid phase ΔfH° is -277 ± 2 kJ/mol [1]. More importantly, the enthalpy change for its formation via hydrochlorination of 2,4-dimethyl-2-pentene is exothermic by -54.0 ± 2.2 kJ/mol (or -12.91 ± 0.53 kcal/mol in methylene chloride) [1][2]. This exothermicity, driven by the stability of the tertiary carbocation intermediate, is a key differentiator from the hydrochlorination of less substituted alkenes, which would have different, less negative ΔrH° values. This thermodynamic data confirms the stability of the C-Cl bond in this specific tertiary environment.

Reaction Thermochemistry Enthalpy of Formation Hydrochlorination Thermodynamics

Synthetic Access and Purity: Regiospecific Formation via Electrophilic Addition

2-Chloro-2,4-dimethylpentane can be synthesized with high regioselectivity via the acid-catalyzed addition of HCl to 2,4-dimethyl-2-pentene . This reaction proceeds according to Markovnikov's rule, where the chlorine atom attaches to the more substituted carbon (C2), which can best stabilize the positive charge of the intermediate carbocation. This is in direct contrast to anti-Markovnikov addition (e.g., radical addition of HBr) which would place the halogen on the less substituted primary carbon, yielding a different isomer. The specific formation of the tertiary chloride via this ionic mechanism is a key differentiator, enabling the production of this specific isomer with fewer byproducts compared to non-selective radical chlorination, as confirmed by NMR analysis [1].

Electrophilic Addition Markovnikov's Rule Regioselectivity Synthesis

Physical Property Differentiation: GC Retention Time and Boiling Point

The physical properties of 2-chloro-2,4-dimethylpentane enable its analytical resolution and preparative separation from its isomers. Gas chromatography data shows that under specific conditions, the three monochlorinated isomers of 2,4-dimethylpentane have distinct retention times: 3.3 min for 1-chloro-, 2.9 min for 3-chloro-, and 2.2 min for the target compound, 2-chloro-2,4-dimethylpentane [1]. This earlier elution is consistent with its higher volatility (predicted boiling point of 133.2°C at 760 mmHg ), a consequence of its more spherical, branched structure which reduces intermolecular interactions compared to the more linear primary and secondary isomers. This quantifiable difference in retention time is a direct and practical measure of its unique identity and purity.

Gas Chromatography Purification Boiling Point Analytical Chemistry

High-Value Research and Industrial Applications for 2-Chloro-2,4-dimethylpentane


Investigating Carbocation Stability and Rearrangement in SN1/E1 Mechanisms

The tertiary nature of the carbon-chlorine bond in 2-chloro-2,4-dimethylpentane makes it an ideal substrate for studying unimolecular nucleophilic substitution (SN1) and elimination (E1) mechanisms. Its reaction proceeds through a relatively stable tertiary carbocation intermediate, which can be formed and studied under controlled solvolysis conditions. The kinetics and product distribution of these reactions provide a quantitative benchmark for understanding how steric hindrance and hyperconjugation stabilize carbocations, compared to less substituted alkyl halides [1]. This compound is a superior model substrate because its carbocation is less prone to immediate rearrangement than even more complex tertiary systems, allowing for cleaner mechanistic interpretation.

Precursor for the Synthesis of Sterically Hindered Alkenes

Under strong base-promoted E2 elimination, 2-chloro-2,4-dimethylpentane yields a mixture of alkenes, predominantly the more substituted, thermodynamically stable 2,4-dimethyl-2-pentene, following Zaitsev's rule [1]. This specific alkene is a valuable synthetic building block for creating highly branched hydrocarbons and other complex molecules. The defined regioselectivity of the elimination, which differs from that of its isomeric chloroalkanes (e.g., 1-chloro-2,4-dimethylpentane would yield a terminal alkene), makes this compound a strategic choice for accessing specific, sterically encumbered olefins in a controlled manner .

Reference Standard for Gas Chromatography Method Development

The well-documented and distinct gas chromatography retention time of 2-chloro-2,4-dimethylpentane (2.2 min under specified conditions [1]) makes it an excellent reference standard for developing analytical methods for complex mixtures. In research or industrial settings where mixtures of branched-chain alkyl chlorides are produced (e.g., in photochlorination processes), this compound can be used to calibrate retention indices, identify unknown peaks, and validate column performance. Its quantifiable separation from its isomers (1-chloro- and 3-chloro-2,4-dimethylpentane) provides a robust, verifiable quality control metric.

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